molecular formula C13H20N2OS B2707231 N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide CAS No. 283170-62-7

N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide

Cat. No.: B2707231
CAS No.: 283170-62-7
M. Wt: 252.38
InChI Key: WRSFJZYRCZSDPG-UHFFFAOYSA-N
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Description

N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a furylmethyl group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide typically involves the reaction of 2,6-dimethylpiperidine with 2-furylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with thiocarbonyldiimidazole to form the carbothioamide group. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form a furanone derivative.

    Reduction: The carbothioamide group can be reduced to form a thiol or an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. The furylmethyl group can interact with hydrophobic pockets in proteins, while the carbothioamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-Furylmethyl)-1,3-propanediamine: Similar structure but with a propanediamine backbone.

    2-Furylmethylamine: Lacks the piperidine ring and carbothioamide group.

    2,6-Dimethylpiperidine: Lacks the furylmethyl and carbothioamide groups.

Uniqueness

N1-(2-Furylmethyl)-2,6-dimethylpiperidine-1-carbothioamide is unique due to the combination of the piperidine ring, furylmethyl group, and carbothioamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,6-dimethylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-10-5-3-6-11(2)15(10)13(17)14-9-12-7-4-8-16-12/h4,7-8,10-11H,3,5-6,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSFJZYRCZSDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=S)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728972
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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